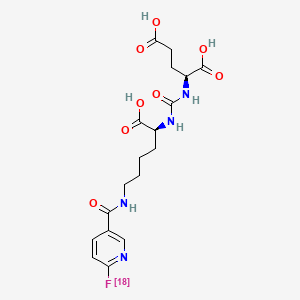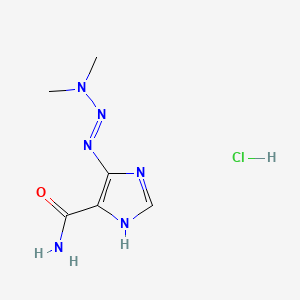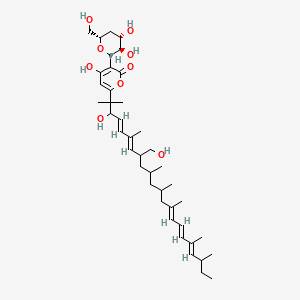
Dcfpyl F-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dcfpyl F-18 is a PET imaging agent for prostate-specific membrane antigen.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Production Efficiency
- [18 F]DCFPyL is a clinical-stage PET radiotracer used for imaging prostate cancer. It can be efficiently produced using a single-step direct radiofluorination method, allowing for automated preparation and large-batch production, which is significant for clinical applications (Dornan et al., 2018).
Diagnostic Applications in Prostate Cancer
- [18 F]DCFPyL is effective in detecting recurrent or metastatic prostate cancer, as demonstrated in various studies. It targets the prostate-specific membrane antigen (PSMA), aiding in the localization of prostate cancer lesions (Song et al., 2019), (Spinali et al., 2023).
Improved Detection and Management of Prostate Cancer
- Studies show that [18 F]DCFPyL PET/CT has a high positivity rate and detects more lesions compared to conventional imaging. This leads to significant changes in patient management and treatment decisions in a significant proportion of prostate cancer cases (Song et al., 2020).
Biodistribution and Dosimetry
- The biodistribution of [18 F]DCFPyL in normal organs and its potential as a diagnostic tool in prostate cancer have been extensively studied. Understanding its uptake in different organs is crucial for accurate image interpretation and treatment monitoring (Li et al., 2017).
Comparison with Other Imaging Modalities
- [18 F]DCFPyL PET/CT has been compared to other imaging modalities like bone scans and MRI, demonstrating its superior ability to detect prostate cancer lesions, particularly at low serum PSA levels (Rowe et al., 2019).
Clinical Trials and Regulatory Approval
- Clinical trials such as OSPREY and CONDOR have assessed the diagnostic performance of [18 F]DCFPyL, leading to its approval by regulatory bodies like the FDA for the evaluation of prostate cancer (Morris et al., 2021).
Eigenschaften
CAS-Nummer |
1207181-29-0 |
|---|---|
Produktname |
Dcfpyl F-18 |
Molekularformel |
C18H2318FN4O8 |
Molekulargewicht |
441.4 |
IUPAC-Name |
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1 |
InChI-Schlüssel |
OLWVRJUNLXQDSP-MVBOSPHXSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dcfpyl F-18; 18F-DCFPyL; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)



![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)




![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)